molecular formula C22H25FN4O2S B2771086 N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476449-58-8

N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No. B2771086
CAS RN: 476449-58-8
M. Wt: 428.53
InChI Key: ZLLJVNLVPVYDDX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a sulfanyl group, a methoxy group, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the benzamide group would likely contribute to the rigidity of the molecule, while the butyl and methoxy groups could provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,4-triazole ring might undergo reactions with electrophiles, while the sulfanyl group could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar butyl and methoxy groups could affect its solubility and partition coefficient .

Scientific Research Applications

Catalyst and Solvent-Free Synthesis

A study highlighted an efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This process involves the N-acylation of specific triazoles with benzoyl chloride, demonstrating the compound's utility in facilitating chemical transformations in a more environmentally benign manner R. Moreno-Fuquen et al., 2019.

Herbicidal Activities

Another research avenue explores the herbicidal activities of triazolinone derivatives, where compounds related to the given chemical structure were designed and synthesized to act as Protox inhibitors, a critical target for herbicides. This research underscores the compound's potential in agricultural applications, particularly in the development of new herbicides with improved efficacy against broadleaf weeds in rice fields Yan-ping Luo et al., 2008.

Antimicrobial Screening

The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring have also been a significant focus. These studies aim to identify new therapeutic interventions for treating microbial diseases, especially against bacterial and fungal infections. The synthesized compounds have shown promise in vitro against various Gram-positive and Gram-negative bacteria, as well as strains of fungi, highlighting the compound's relevance in medicinal chemistry and pharmaceutical research N. Desai et al., 2013.

Synthesis and Characterization for Antimicrobial Properties

Further investigations into the synthesis and characterization of new types of triazolo derivatives have been conducted to evaluate their potential as antibacterial and antifungal agents. These studies aim to develop better antimicrobial agents by synthesizing novel compounds and assessing their efficacy against various microbial strains, thereby contributing to the field of antimicrobial drug discovery M. Helal et al., 2013.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds containing a 1,2,4-triazole ring often exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could explore the synthesis, characterization, and biological activity of this compound. This could include developing more efficient synthetic routes, studying its interaction with biological targets, and evaluating its potential as a therapeutic agent .

properties

IUPAC Name

N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2S/c1-3-4-13-27-20(14-24-21(28)17-7-11-19(29-2)12-8-17)25-26-22(27)30-15-16-5-9-18(23)10-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLJVNLVPVYDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

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